molecular formula C13H20O7 B12620606 Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol CAS No. 914093-25-7

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol

Cat. No.: B12620606
CAS No.: 914093-25-7
M. Wt: 288.29 g/mol
InChI Key: YXIWKAAKGFMTQA-UHFFFAOYSA-N
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Description

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is a complex organic compound with a unique structure that includes both acetic acid and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and acetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include a temperature range of 60-80°C and a reaction time of several hours.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control of reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or hydrochloric acid, can also enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and acids (sulfuric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted phenols, depending on the reaction conditions and reagents used.

Scientific Research Applications

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets and pathways. The phenol group can interact with enzymes and proteins, leading to changes in their activity. The acetic acid group can participate in metabolic pathways, influencing cellular processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Methoxyacetic acid: A derivative of acetic acid with a methoxy group.

    Benzeneacetic acid, 3,4-dimethoxy-, methyl ester: A similar compound with a benzene ring and methoxy groups.

Uniqueness

Acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol is unique due to its combination of acetic acid and phenol functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

914093-25-7

Molecular Formula

C13H20O7

Molecular Weight

288.29 g/mol

IUPAC Name

acetic acid;4-(dimethoxymethyl)-2,6-dimethoxyphenol

InChI

InChI=1S/C11H16O5.C2H4O2/c1-13-8-5-7(11(15-3)16-4)6-9(14-2)10(8)12;1-2(3)4/h5-6,11-12H,1-4H3;1H3,(H,3,4)

InChI Key

YXIWKAAKGFMTQA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.COC1=CC(=CC(=C1O)OC)C(OC)OC

Origin of Product

United States

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